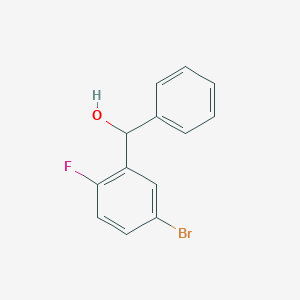
(5-Bromo-2-fluorophenyl)(phenyl)methanol
概要
説明
“(5-Bromo-2-fluorophenyl)(phenyl)methanol” is a chemical compound with the CAS Number 885124-18-5 . It has a molecular weight of 281.12 and its IUPAC name is (5-bromo-2-fluorophenyl)(phenyl)methanol . The compound is typically stored at room temperature .
Physical And Chemical Properties Analysis
“(5-Bromo-2-fluorophenyl)(phenyl)methanol” is an oil at room temperature .
科学的研究の応用
Organic Synthesis and Chemical Reactions
- The compound has been utilized in the synthesis of acridin-9(10H)-ones via the reaction of 1-fluoro-2-lithiobenzenes with halobenzaldehydes, demonstrating its utility in creating complex organic structures with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2013).
Material Science and Photophysics
- In the field of material science, the compound has been studied for its role in creating proton exchange membranes with potential applications in fuel cells, highlighting its contribution to the development of new energy materials (Wang et al., 2012).
Molecular Electronics and Photonics
- The compound has contributed to advancements in molecular electronics and photonics by serving as a precursor in the synthesis of fluorinated benzophenones and other fluorophores, which are key components in designing molecular logic devices and sensors with enhanced photostability and spectroscopic properties (Woydziak et al., 2012).
Antioxidant Research
- Research has also explored its derivatives for antioxidant properties, indicating potential applications in developing novel antioxidant compounds with significant health benefits (Çetinkaya et al., 2012).
Environmental Science
- Additionally, the compound's derivatives have been investigated for their antibacterial properties, especially in marine biology studies, suggesting its application in addressing environmental and biological challenges (Xu et al., 2003).
Safety And Hazards
The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
(5-bromo-2-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUOBAUBJGOIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-fluorophenyl)(phenyl)methanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1524740.png)
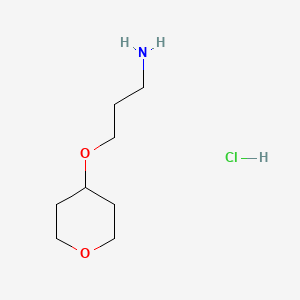
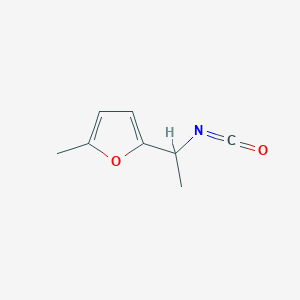
![3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B1524747.png)
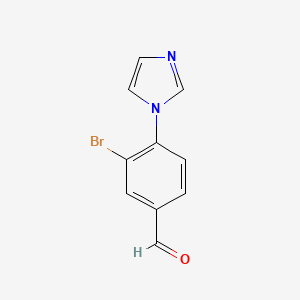
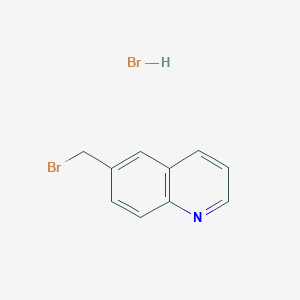
![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)
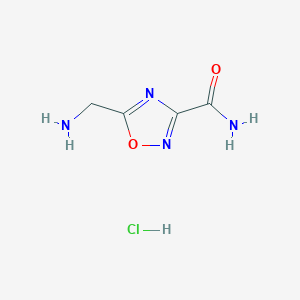
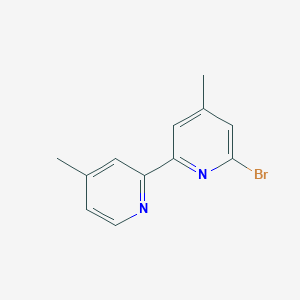
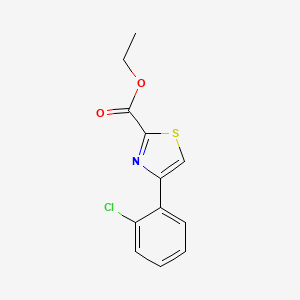
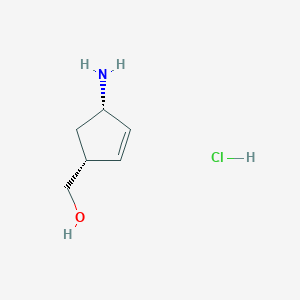
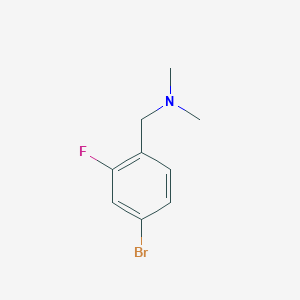
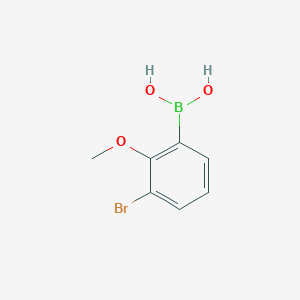
![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)